Product packaging for N-(2,3-dimethoxybenzyl)cycloheptanamine(Cat. No.:CAS No. 416869-65-3)

N-(2,3-dimethoxybenzyl)cycloheptanamine

Cat. No.: B093522
CAS No.: 416869-65-3
M. Wt: 263.37 g/mol
InChI Key: JRCICDNIEWBFRP-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)cycloheptanamine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B093522 N-(2,3-dimethoxybenzyl)cycloheptanamine CAS No. 416869-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCICDNIEWBFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354833
Record name N-(2,3-dimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416869-65-3
Record name N-(2,3-dimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within N Benzylamine Derivatives in Medicinal Chemistry

N-benzylamine derivatives are a well-established class of organic compounds extensively studied in medicinal chemistry for their diverse pharmacological activities. ontosight.aiontosight.ai The core benzylamine (B48309) structure, consisting of a benzyl (B1604629) group attached to an amine, serves as a versatile scaffold for the synthesis of new therapeutic agents. wikipedia.org

Key Therapeutic Applications of N-Benzylamine Derivatives:

Anticancer Agents: Certain benzylamine derivatives have been investigated for their potential to inhibit cancer cell growth. ontosight.ai

Antimicrobial and Antifungal Activity: This class of compounds has shown promise in combating various microbial and fungal infections. researchgate.net

Anticonvulsant Properties: N-benzyl-2-acetamidopropionamide derivatives, for example, have been synthesized and evaluated for their anticonvulsant activities. wikipedia.org

Monoamine Oxidase (MAO) Inhibition: Benzylamine itself acts as a monoamine oxidase inhibitor (MAOI), and derivatives like pargyline (B1678468) have been used as antihypertensive and antidepressant medications. wikipedia.org

Other Pharmaceutical Applications: The benzylamine moiety is a structural component in a range of pharmaceuticals, including agents for motion sickness, antimycobacterials, and inhibitors of specific enzymes like 17β-hydroxysteroid dehydrogenase. wikipedia.orgopenmedicinalchemistryjournal.comnih.gov

The biological activity of benzylamine derivatives is often tuned by the nature and position of substituents on both the aromatic ring and the nitrogen atom. ontosight.ai These modifications influence the compound's ability to interact with biological targets, as well as its pharmacokinetic properties such as solubility and stability. ontosight.ai The synthesis of these derivatives typically involves reactions such as reductive amination or nucleophilic substitution, allowing for a wide range of structural variations. rsc.orgacs.org

Significance of the Dimethoxybenzyl Moiety in Chemical Biology

The dimethoxybenzyl group is a recurring structural motif in a variety of biologically active molecules. The presence and position of the methoxy (B1213986) (-OCH3) groups on the benzyl (B1604629) ring can significantly influence a compound's pharmacological profile.

Methoxy groups are known to affect several key properties of a molecule:

Increased Lipophilicity: The addition of methoxy groups generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov

Metabolic Stability: Substitution with methoxy groups can protect the aromatic ring from metabolic degradation, leading to a longer duration of action in the body. researchgate.net

Receptor Interactions: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets like proteins and enzymes.

In the context of N-(2,3-dimethoxybenzyl)cycloheptanamine, the 2,3-dimethoxy substitution pattern is of particular interest. Studies on other molecules have shown that the position of methoxy substituents is not trivial; for instance, para-methoxy substitution can enhance the activity of certain antioxidant compounds, while ortho-substitution may decrease it. nih.gov Compounds featuring a 3,4-dimethoxybenzyl motif have been noted for their excellent metabolic stability and absorption profiles in the development of certain enzyme inhibitors. researchgate.net While the specific effects of the 2,3-dimethoxy pattern on cycloheptanamine derivatives are not well-documented, this moiety is a key component in the synthesis of various pharmaceutical intermediates and complex molecules. bloomtechz.com

Overview of Research Trajectories for N Cycloheptanamine Scaffolds

Strategies for N-Alkylation in Amine Synthesis

N-alkylation is a fundamental process in organic chemistry for the synthesis of secondary and tertiary amines. nih.gov In the context of preparing this compound, this involves the introduction of the 2,3-dimethoxybenzyl group onto the nitrogen atom of cycloheptanamine.

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for forming C-N bonds. wikipedia.orgjocpr.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. jocpr.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of cycloheptanone with 2,3-dimethoxybenzylamine (B1293678).

The reaction proceeds in two main steps:

Imine Formation: Cycloheptanone reacts with 2,3-dimethoxybenzylamine under mildly acidic conditions to form a protonated imine intermediate. youtube.com

Reduction: The imine is then reduced to the final secondary amine. masterorganicchemistry.com

A key advantage of reductive amination is that it is often a one-pot reaction, which simplifies the experimental procedure. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)A versatile and common reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Mild and selective for protonated imines. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A non-toxic alternative to cyanoborohydride.

Alkylation Reactions of Cycloheptanamine with Benzyl (B1604629) Halides

An alternative strategy for the synthesis of this compound is the direct N-alkylation of cycloheptanamine with a suitable 2,3-dimethoxybenzyl halide, such as 2,3-dimethoxybenzyl chloride or bromide. This is a classic nucleophilic substitution reaction where the amine acts as the nucleophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. A common issue with this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. acs.org Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product.

Synthesis of the 2,3-Dimethoxybenzyl Moiety

The 2,3-dimethoxybenzyl group is a critical component of the target molecule. Its synthesis typically starts from more readily available precursors and involves a series of transformations to introduce the desired functionality.

A common precursor for the 2,3-dimethoxybenzyl moiety is 2,3-dimethoxybenzyl alcohol. nih.govcymitquimica.comsigmaaldrich.comscbt.com This alcohol can be synthesized through the reduction of 2,3-dimethoxybenzaldehyde. A widely used method for this reduction is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. kyoto-u.ac.jp This reaction is generally high-yielding and proceeds under mild conditions. chemicalbook.comijcea.org

The synthesis can also start from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The phenolic hydroxyl group is first methylated, for instance, using methyl iodide in the presence of a base like potassium carbonate, to yield 2,3-dimethoxybenzaldehyde. This is then followed by reduction with sodium borohydride to give 2,3-dimethoxybenzyl alcohol. kyoto-u.ac.jp

To be used in direct alkylation reactions, 2,3-dimethoxybenzyl alcohol must be converted into a more reactive benzyl halide. google.com This is typically achieved through reaction with a halogenating agent. For example, thionyl chloride (SOCl₂) can be used to convert the alcohol to 2,3-dimethoxybenzyl chloride. ijcea.org Another common method involves reacting the alcohol with an anhydrous hydrohalide, such as hydrogen chloride gas, in an inert solvent. google.com These reactions must be carried out under anhydrous conditions to prevent side reactions.

Optimization of Reaction Conditions and Yields in N-Benzylcycloheptanamine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, temperature, catalyst, and the molar ratio of reactants, play a crucial role. researchgate.net

For reductive amination, the pH of the reaction medium is critical for the initial imine formation. Mildly acidic conditions (pH 4-6) are generally optimal. The choice of the reducing agent and its stoichiometry also significantly impacts the outcome.

In direct alkylation reactions, the selection of the base and solvent is key. Non-nucleophilic bases are often preferred to minimize side reactions. The reaction temperature and duration also need to be carefully controlled to prevent over-alkylation and decomposition of the product. The use of phase-transfer catalysts can sometimes improve the reaction rate and yield in biphasic systems. Recent advancements in catalysis, including the use of transition metal complexes, have shown promise in achieving selective N-alkylation under milder conditions. jocpr.comnih.gov

Table 2: Factors Influencing N-Alkylation Reactions

FactorInfluence on Reductive AminationInfluence on Direct Alkylation
Solvent Affects solubility and reaction rate.Affects solubility, reaction rate, and nucleophilicity of the amine.
Temperature Controls the rate of imine formation and reduction.Higher temperatures can lead to over-alkylation and side reactions. nih.gov
Catalyst Acid catalyst is crucial for imine formation.Phase-transfer catalysts can be beneficial. Transition metal catalysts can improve selectivity. jocpr.comnih.gov
Reactant Ratio Can influence the equilibrium of imine formation.Crucial for controlling the degree of alkylation.
pH Optimal pH (4-6) is required for efficient imine formation.Not a primary factor, but the presence of a base is essential.

Isolation and Purification Techniques for Intermediates and Final Products

Following the synthesis of this compound, a systematic multi-step procedure is required to isolate and purify the final product, as well as any intermediates from the reaction mixture. The specific techniques employed depend on the physical properties of the compounds and the nature of the impurities.

Initial Workup: The first step in isolation is the reaction workup. This typically involves quenching the reaction to deactivate any remaining reducing agent, often by adding water or a dilute acid. The pH of the mixture is then adjusted, usually by adding a base like sodium bicarbonate or sodium hydroxide, to ensure the amine product is in its neutral, freebase form. The product is then separated from the aqueous layer through liquid-liquid extraction using an appropriate organic solvent such as dichloromethane, chloroform, or ethyl acetate (B1210297). The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure.

Chromatographic Methods: Column chromatography is a principal technique for purifying the crude product. nih.gov Flash column chromatography on a silica (B1680970) gel stationary phase is particularly effective. nih.gov A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or methanol), is used. By gradually increasing the polarity of the eluent, the desired compound can be separated from unreacted starting materials and by-products based on their differential adsorption to the silica gel.

Crystallization: If this compound or its intermediates are solid, recrystallization is a powerful purification method. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solvent. The purified crystals are then collected by filtration.

Salt Formation and Recrystallization: A common strategy for purifying amines is to convert them into a salt, such as a hydrochloride or hydrobromide. bldpharm.com These salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether). mdma.ch The pure amine freebase can then be regenerated by treating the salt with a base.

Distillation: For liquid precursors or intermediates, such as cycloheptanone or 2,3-dimethoxybenzaldehyde, vacuum distillation can be an effective purification method to separate them based on differences in boiling points. mdma.ch

Table 2: Summary of Isolation and Purification Techniques

Exploration of N-Substitution Patterns on the Cycloheptanamine Core

Impact of Aromatic Ring Substituents (e.g., positional dimethoxy isomers, trimethoxy, nitro)

The 2,3-dimethoxy substitution pattern on the benzyl ring of the parent compound provides a specific electronic and steric profile. To probe the importance of this arrangement, various analogues with different substitution patterns have been investigated.

Positional Dimethoxy Isomers: Changing the positions of the two methoxy (B1213986) groups on the benzene (B151609) ring can lead to significant changes in activity. For instance, moving a methoxy group from the 2-position to the 5-position to create N-(2,5-dimethoxybenzyl)cycloheptanamine can alter the molecule's preferred conformation and its interaction with target proteins. The 2,5-dimethoxy isomer may present a different steric hindrance profile and altered electronic distribution in the ring.

Trimethoxy Substituents: The addition of a third methoxy group, for example, in a 2,3,4-trimethoxybenzyl analogue, further increases electron density in the aromatic ring and enhances lipophilicity. This can potentially lead to stronger van der Waals interactions with a binding site, but may also introduce steric clashes that are detrimental to activity.

Nitro Substituents: Introducing a strongly electron-withdrawing group like a nitro (NO2) group dramatically alters the electronic properties of the aromatic ring. A nitro group, particularly at the para-position, would decrease the electron density of the ring and could act as a hydrogen bond acceptor. This modification can probe the importance of electronic effects on the biological activity of the compound.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity

CompoundAromatic SubstituentPostulated Effect on Activity
1 2,3-DimethoxyParent compound, baseline activity
2 2,5-DimethoxyAltered steric and electronic profile, may decrease or increase activity depending on target
3 3,4-DimethoxyDifferent dipole moment and steric bulk arrangement
4 2,3,4-TrimethoxyIncreased lipophilicity and electron density, potential for steric hindrance
5 4-NitroStrong electron-withdrawing effect, potential for new hydrogen bonding interactions

Influence of Alkyl Chain Modifications Linking Aryl and Amine Moieties

While the provided outline focuses on aromatic and cycloalkyl modifications, it is pertinent to briefly mention that the length and flexibility of the alkyl chain connecting the benzyl group to the cycloheptanamine nitrogen are also critical parameters in SAR studies. Shortening, lengthening, or introducing rigidity to this linker can significantly impact the spatial relationship between the aromatic ring and the cycloheptyl group, thereby affecting how the molecule fits into its binding site.

Rational Design of N-Benzylcycloheptanamine Analogues

The insights gained from SAR studies guide the rational design of new analogues. This process often involves making specific, hypothesis-driven modifications to the lead compound's structure to enhance desired properties while minimizing undesirable ones.

Bioisosteric Replacements within the Cycloheptane Ring System

Potential bioisosteric replacements for the cycloheptane ring include:

Other Cycloalkanes: Replacing the seven-membered ring with a smaller (e.g., cyclopentyl, cyclohexyl) or a larger (e.g., cyclooctyl) ring can systematically alter the steric bulk and conformational flexibility of this part of the molecule. A cyclohexyl ring, for example, is a common bioisostere that can adopt a stable chair conformation, potentially offering a more defined interaction with a target. pharmablock.com

Heterocyclic Rings: Introducing a heteroatom such as oxygen or nitrogen into the ring to form, for example, a tetrahydrooxepine or azepane ring, can change the polarity, hydrogen bonding potential, and metabolic stability of the molecule.

Acyclic Fragments: In some cases, a conformationally constrained acyclic alkyl chain could mimic the spatial orientation of the cycloheptane ring.

Table 2: Potential Bioisosteric Replacements for the Cycloheptane Ring

Original MoietyBioisosteric ReplacementPotential Impact
CycloheptylCyclohexylReduced ring flexibility, altered steric profile
CycloheptylCyclopentylSmaller steric footprint, increased conformational strain
CycloheptylTetrahydropyranylIncreased polarity, potential for hydrogen bond acceptance
CycloheptylAzepanylIntroduction of a basic center, potential for new ionic interactions

Functional Group Modifications on the Benzyl Moiety

Beyond altering the substitution pattern of existing groups, introducing entirely new functional groups onto the benzyl moiety can create new interactions with a biological target. The goal of such modifications is often to enhance binding affinity, improve selectivity, or modify the compound's physicochemical properties.

Examples of functional group modifications include:

Hydroxyl Groups: Replacing a methoxy group with a hydroxyl group introduces both hydrogen bond donor and acceptor capabilities, which could lead to new, specific interactions within a binding pocket.

Halogens: The introduction of halogens (e.g., fluorine, chlorine) can alter the electronic properties of the ring and increase lipophilicity. Fluorine, in particular, is often used to block sites of metabolism. cambridgemedchemconsulting.com

Small Alkyl Groups: Adding small alkyl groups like methyl or ethyl can probe for the presence of nearby lipophilic pockets in the binding site.

Amide or Ester Groups: These groups can introduce both hydrogen bonding and polar interactions, and their inclusion can significantly alter the solubility and metabolic stability of the resulting analogue.

Comparative Analysis of Structural Isomers (e.g., N-(2,5-dimethoxybenzyl)cycloheptanamine)

The comparison of structural isomers, such as this compound and N-(2,5-dimethoxybenzyl)cycloheptanamine, is a cornerstone of SAR studies. While these molecules have the same chemical formula, the different spatial arrangement of their methoxy groups can lead to distinct biological and physicochemical properties.

The 2,3-dimethoxy isomer has two adjacent electron-donating groups, which may influence the conformation of the benzyl ring and the pKa of the nearby amine through steric and electronic effects. In contrast, the 2,5-dimethoxy isomer has a different distribution of electron density and a different steric profile. The methoxy group at the 5-position is electronically para to the 2-position, which could lead to different electronic effects compared to the meta-relationship in the 2,3-isomer.

A comparative analysis would typically involve synthesizing both isomers and evaluating them in the same biological assays. Differences in their potency, selectivity, and even their metabolic profiles can provide valuable clues about the topology and chemical nature of their biological target. For instance, if the 2,3-isomer is significantly more active, it might suggest that the binding pocket has a specific shape that accommodates the adjacent methoxy groups, or that the electronic distribution of this isomer is more favorable for binding.

Table 3: Comparative Profile of 2,3- and 2,5-Dimethoxy Isomers

PropertyThis compoundN-(2,5-dimethoxybenzyl)cycloheptanamineRationale for Potential Differences
Steric Profile Adjacent methoxy groups create a specific steric bulk.Methoxy groups are more separated, leading to a different overall shape.The relative positions of the bulky methoxy groups can influence how the molecule fits into a binding site.
Electronic Distribution The 2- and 3-methoxy groups have a combined electronic effect on the ring.The 2- and 5-methoxy groups have a different combined electronic effect due to their relative positions.This can affect pi-pi stacking interactions, cation-pi interactions, and the overall polarity of the molecule.
Conformational Preference The proximity of the 2- and 3-methoxy groups may restrict the rotation of the benzyl ring.The more distant 2- and 5-methoxy groups may allow for greater conformational freedom.The preferred three-dimensional shape of the molecule is critical for its interaction with a biological target.

Structural Similarities and Differences

The core structure of this compound consists of three key moieties: a cycloheptyl ring, an amine linker, and a 2,3-dimethoxybenzyl group. Structure-activity relationship (SAR) studies of related N-benzylcycloalkylamine compounds often explore modifications of each of these components to understand their influence on biological activity.

The Cycloalkyl Ring: The seven-membered cycloheptyl ring provides a flexible, lipophilic scaffold. In medicinal chemistry, the size and conformation of such rings can significantly impact receptor binding and pharmacokinetic properties. Analogues in related series often feature smaller (cyclopentyl, cyclohexyl) or larger cycloalkyl rings. The flexibility of the cycloheptyl ring, compared to the more rigid cyclohexyl ring, can allow for a different conformational presentation to a biological target.

The Benzyl Substituent: The 2,3-dimethoxy substitution pattern on the benzyl ring is a critical feature. The position and nature of substituents on the aromatic ring are known to heavily influence electronic properties, lipophilicity, and the potential for hydrogen bonding, all of which are crucial for molecular recognition by biological targets.

Analogues of this compound found in chemical libraries include compounds with different methoxy substitution patterns on the benzyl ring, such as:

N-(3,4,5-trimethoxybenzyl)cycloheptanamine: This analogue possesses an additional methoxy group, which can alter the molecule's polarity and hydrogen bonding capabilities.

N-(4-methoxybenzyl)cycloheptanamine: A simpler analogue with a single methoxy group.

N-(2,4-dimethoxybenzyl)cycloheptanamine and N-(3,4-dimethoxybenzyl)cycloheptanamine: Positional isomers that can help elucidate the importance of the specific 2,3-dimethoxy arrangement for any observed biological activity.

The table below summarizes the structural differences in a selection of analogous compounds.

Compound NameKey Structural Difference from this compound
N-(3,4,5-trimethoxybenzyl)cycloheptanamineAdditional methoxy group at the 5-position of the benzyl ring.
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamineDifferent substitution pattern on the benzyl ring (methoxy and methyl).
N-(3,4-dimethoxybenzyl)cycloheptanaminePositional isomer with a 3,4-dimethoxy substitution pattern.
N-(2,3-dimethoxybenzyl)cyclohexanamineFeatures a six-membered cyclohexyl ring instead of a cycloheptyl ring.

These structural variations allow researchers to probe the spatial and electronic requirements of a potential binding site. For instance, comparing the activity of cycloheptyl analogues to cyclohexyl or cyclopentyl analogues can determine the optimal size and flexibility of the cycloalkyl moiety for a specific biological target.

Divergent Research Applications and Target Specificity of Isomeric Forms

The specific research applications and target specificities of the isomeric forms of this compound have not been detailed in the available scientific literature. However, based on the broader class of N-substituted benzylamines, one can hypothesize potential areas of investigation.

Chirality and Isomerism: this compound does not possess a chiral center in its core structure. However, the introduction of substituents on the cycloheptyl ring or the methylene (B1212753) bridge could introduce stereoisomerism. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral compound can exhibit significantly different biological activities, potencies, and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

Potential Research Applications: While no specific applications for this compound are documented, related N-benzylcycloalkylamine scaffolds have been investigated for a variety of biological activities, including:

Norepinephrine (B1679862) reuptake inhibition: N,2-substituted cycloalkylamines have been studied as inhibitors of the norepinephrine transporter, with potential applications in treating depression and ADHD.

Antimicrobial and Antifungal Activity: Various N-benzylamine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.

Anticancer Properties: Certain complex dimethoxybenzyl-containing compounds have been shown to have cytocidal activity and the ability to potentiate the effects of other antitumor drugs.

The specific target and, consequently, the research application of this compound and its isomers would depend on the three-dimensional arrangement of its functional groups and how they complement the binding site of a particular protein. Without experimental data, any discussion of divergent applications remains speculative. The 2,3-dimethoxy substitution, in particular, might be designed to interact with a specific sub-pocket of a receptor or enzyme active site, and any change in this pattern (e.g., to 3,4- or 3,5-dimethoxy) would likely alter the binding affinity and specificity.

Mechanistic Investigations in Vitro and in Silico Approaches for N 2,3 Dimethoxybenzyl Cycloheptanamine

In Vitro Biochemical Assay Development and Application

In vitro assays are essential for directly measuring the interaction of N-(2,3-dimethoxybenzyl)cycloheptanamine with specific biological molecules, such as enzymes and receptors, in a controlled laboratory setting. These experiments provide quantitative data on the compound's affinity and functional activity, which are crucial for establishing its pharmacological relevance.

To determine if this compound acts as an enzyme inhibitor, a series of in vitro inhibition assays would be conducted. These studies are critical for identifying specific enzymatic pathways that may be modulated by the compound. The initial step involves screening the compound against a panel of physiologically relevant enzymes to identify potential targets.

Once a target enzyme is identified, detailed kinetic analyses are performed to characterize the mechanism of inhibition. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound. Key parameters derived from this analysis include the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity.

The data obtained from these experiments can be analyzed using graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is invaluable for understanding how this compound interacts with the enzyme and for guiding further structural modifications to enhance potency and selectivity.

Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (µM) Ki (µM) Mode of Inhibition
Enzyme A 1.5 0.75 Competitive
Enzyme B 12.8 6.4 Non-competitive
Enzyme C > 100 - No significant inhibition

To investigate the potential of this compound to interact with cell surface or intracellular receptors, receptor binding assays are employed. These assays are fundamental in identifying the specific receptors to which the compound binds and in quantifying the strength of this interaction.

Radioligand binding assays are a common technique used for this purpose. In these experiments, a radiolabeled ligand with known affinity for a specific receptor is competed with varying concentrations of this compound. The ability of the compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

A broad receptor binding screen against a panel of known receptors can provide a comprehensive profile of the compound's selectivity. This is crucial for identifying its primary targets and for flagging potential off-target interactions that could lead to undesirable effects. Following the initial screen, detailed saturation binding experiments can be performed for the identified targets to determine the equilibrium dissociation constant (Kd), another measure of binding affinity.

Hypothetical Receptor Binding Affinity Data for this compound

Receptor Target Ki (nM) Kd (nM)
Receptor X 25 15
Receptor Y 350 200
Receptor Z > 10,000 -

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational approaches are powerful tools for gaining insights into the molecular interactions between a ligand, such as this compound, and its biological targets. nih.gov These in silico methods can predict binding modes, estimate binding affinities, and guide the design of new molecules with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. fip.org This method involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the energetic favorability of different binding poses.

The docking process yields a set of possible binding conformations, which are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses provide a hypothesis for how the compound interacts with the protein at the atomic level, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the structural basis of the compound's activity and for suggesting modifications to improve binding affinity. researchgate.net

Hypothetical Ligand-Protein Docking Results for this compound

Target Protein Docking Score (kcal/mol) Key Interacting Residues
Protein Alpha -9.2 Tyr123, Phe256, Asp121
Protein Beta -7.5 Leu34, Val89, Ser90
Protein Gamma -5.1 Ala15, Gly16

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model for this compound would be generated based on its structure and known biological activity, or by analyzing the binding site of its target protein.

This model typically consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. nih.gov This process, known as virtual screening, can rapidly identify novel chemical scaffolds that are likely to exhibit similar biological activity, thus accelerating the discovery of new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.inmdpi.com To develop a QSAR model for this compound, a set of structurally related analogs with varying biological potencies would be required.

For each analog, a set of molecular descriptors, which are numerical representations of their chemical properties (e.g., electronic, steric, and hydrophobic), would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com It also provides insights into the structural features that are most important for activity, guiding the rational design of more potent molecules.

Mechanistic Pathways of Interaction at the Molecular and Cellular Level (In Vitro)

There is currently no published research that elucidates the mechanistic pathways of interaction for this compound at a molecular or cellular level through in vitro studies. Investigations into its potential binding targets, such as receptors, enzymes, or ion channels, have not been reported. Furthermore, there is no data available on its effects on intracellular signaling cascades, gene expression, or other cellular processes.

Advanced In Vitro Cell-Based Assays for Target Engagement and Pathway Modulation

Consistent with the lack of foundational mechanistic studies, no information exists on the use of advanced in vitro cell-based assays to determine the target engagement or pathway modulation of this compound. Techniques such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or high-content screening to assess the compound's interaction with specific cellular targets and its subsequent effects on biological pathways have not been described in the scientific literature.

Due to the absence of specific research on this compound, no data tables can be generated.

Advanced Spectroscopic and Theoretical Characterization of N 2,3 Dimethoxybenzyl Cycloheptanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For a molecule like N-(2,3-dimethoxybenzyl)cycloheptanamine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

Aromatic Protons: The three protons on the dimethoxybenzyl ring would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 6.8-7.5 ppm).

Methoxy (B1213986) Protons: Two sharp singlets, each integrating to three protons, would be expected for the two non-equivalent methoxy groups (OCH₃), likely in the range of δ 3.8-4.0 ppm.

Benzyl (B1604629) Protons: A singlet integrating to two protons for the methylene (B1212753) bridge (Ar-CH₂-N) would likely be observed around δ 3.7-4.2 ppm.

Cycloheptyl Protons: A series of broad multiplets in the upfield region (δ 1.2-3.0 ppm) would correspond to the protons of the cycloheptane (B1346806) ring. The proton attached to the nitrogen-bearing carbon would be the most downfield of this group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For an analogue, 2,3-dimethoxy-N-(cyclohexyl)benzamide, the aromatic carbons are observed between δ = 152.8 and 114.7 ppm, while the cycloalkyl carbons are found between δ = 48.1 and 25.0 ppm researchgate.net. Similar ranges would be expected for this compound.

A hypothetical ¹³C NMR data table for this compound is presented below, with estimated chemical shifts based on known values for similar structural motifs.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide carbonyl, for comparison)~165-175
Quaternary Aromatic C (C-OCH₃)~145-155
Aromatic CH~110-130
Quaternary Aromatic C (C-CH₂)~130-140
Methoxy C (OCH₃)~55-65
Benzyl C (Ar-CH₂)~50-60
Cycloheptyl C (C-N)~55-65
Cycloheptyl C (other)~25-40

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₆H₂₅NO₂), the expected molecular weight is approximately 263.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263. A characteristic fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzylamines. This would lead to the formation of a stable 2,3-dimethoxybenzyl cation (m/z 151) and a cycloheptylamine (B1194755) radical cation fragment. Another possible fragmentation is the loss of a methoxy group.

A representative table of expected major fragments is provided below.

m/z Proposed Fragment
263[M]⁺ (Molecular ion)
151[C₉H₁₁O₂]⁺ (2,3-dimethoxybenzyl cation)
112[C₇H₁₄N]⁺ (Cycloheptylamine radical cation)
232[M - OCH₃]⁺ (Loss of a methoxy radical)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would show characteristic absorption bands. For the related compound 2,3-dimethoxybenzyl alcohol, key stretches are observed for the aromatic ring and C-O bonds nist.gov.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (weak)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-N Stretch1000-1250
C-O Stretch (aryl ether)1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,3-dimethoxybenzyl group in this compound contains a chromophore (the benzene (B151609) ring) that will absorb UV light. The spectrum would be expected to show π → π* transitions characteristic of substituted benzene rings. The typical absorption maxima for such systems are in the range of 220-280 nm.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide precise bond lengths, bond angles, and conformational details.

While no crystal structure for the specific title compound is publicly available, studies on related N-benzylpiperidinol nih.gov and other cycloheptane derivatives mdpi.com have been reported. For this compound, one would expect the crystal structure to reveal the conformation of the cycloheptane ring (likely a chair or boat conformation) and the relative orientation of the 2,3-dimethoxybenzyl substituent. The packing of the molecules in the crystal lattice would be influenced by intermolecular forces such as van der Waals interactions and potentially hydrogen bonding involving the secondary amine.

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into the electronic structure, conformational preferences, and reactivity of molecules. nih.govaun.edu.eg

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This would predict the most stable conformation of the molecule, including the puckering of the cycloheptane ring and the rotational orientation of the benzyl and methoxy groups.

Predict spectroscopic properties: Theoretical NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.

Analyze the electronic structure: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Generate a Molecular Electrostatic Potential (MEP) map: The MEP map would visualize the electron density distribution and identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

A summary of the types of data that can be obtained from quantum chemical calculations is presented below.

Calculated Property Information Gained
Optimized GeometryBond lengths, bond angles, dihedral angles of the lowest energy conformation.
Vibrational FrequenciesPredicted IR spectrum to aid in the assignment of experimental bands.
NMR Chemical ShiftsTheoretical ¹H and ¹³C chemical shifts for comparison with experimental spectra.
HOMO/LUMO EnergiesInsights into chemical reactivity, electron-donating/accepting abilities.
Molecular Electrostatic PotentialVisualization of charge distribution and prediction of reactive sites.

Future Directions and Research Gaps in N 2,3 Dimethoxybenzyl Cycloheptanamine Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine and its analogs is a foundational step for any future investigation. Current synthetic organic chemistry offers a multitude of powerful techniques, yet there is always a need for more efficient, cost-effective, and environmentally benign processes. jocpr.com

Future research should focus on developing novel synthetic routes that prioritize green chemistry principles. jocpr.comispe.org This includes the use of safer solvents, minimizing waste generation, and employing catalytic reactions to improve atom economy. ispe.orgpharmaceutical-technology.com Methodologies such as flow chemistry could offer improved reaction control, scalability, and safety over traditional batch processes. mdpi.com Additionally, exploring enzymatic and biocatalytic methods could provide highly selective and sustainable pathways to chiral amines, which are often crucial for biological activity. mdpi.comacs.org

A comparative analysis of potential synthetic strategies is outlined below:

MethodologyPotential AdvantagesKey Research Questions
Reductive Amination High convergence, readily available starting materials.Can reaction conditions be optimized to improve yield and reduce byproducts?
Flow Chemistry Enhanced safety, scalability, and process control. mdpi.comWhat are the optimal flow rate, temperature, and catalyst loading for this transformation?
Biocatalysis High enantioselectivity, mild reaction conditions. mdpi.comCan a suitable enzyme be identified or engineered for the stereoselective synthesis of chiral analogs?
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields. mdpi.commdpi.comDoes microwave irradiation offer a significant advantage over conventional heating for key synthetic steps?

Development of Advanced Computational Models for Precise Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery, offering a way to predict the biological activity and potential liabilities of compounds before undertaking expensive and time-consuming laboratory experiments. pharmafocusasia.commedhealthoutlook.comfrontiersin.org For this compound, the development of robust in silico models could significantly accelerate its investigation.

Future work should involve the creation of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgrsc.org By synthesizing a small, diverse library of analogs and evaluating their biological activity, it would be possible to build predictive models that correlate specific structural features with activity. Machine learning algorithms, such as random forests and neural networks, could be employed to develop more sophisticated and predictive models. rsc.orgnih.govrsc.org

Furthermore, molecular docking and dynamics simulations could provide insights into how this compound might interact with potential biological targets at an atomic level. pharmafocusasia.com These models can help to prioritize which analogs to synthesize and which biological assays to perform.

Computational ApproachObjectivePotential Impact on Research
QSAR Modeling To correlate chemical structure with biological activity. frontiersin.orgrsc.orgGuide the design of more potent and selective analogs.
Molecular Docking To predict the binding mode and affinity for specific protein targets. pharmafocusasia.comPrioritize biological targets for in vitro screening.
Molecular Dynamics To simulate the dynamic behavior of the compound-target complex over time.Provide a more realistic model of the binding interaction.
ADMET Prediction To forecast absorption, distribution, metabolism, excretion, and toxicity properties. genspark.aiIdentify potential liabilities early in the research process.

Investigation of Uncharted Biological Targets and Pathways (Pre-clinical, in vitro)

A significant research gap for this compound is the complete lack of data on its biological effects. A systematic, unbiased approach is needed to identify its molecular targets and elucidate the signaling pathways it may modulate. the-scientist.comgenesispub.orgnih.gov

Initial studies should employ broad, phenotypic screening in various cell lines to identify any potential biological activity, such as anti-proliferative, anti-inflammatory, or neuroprotective effects. nih.gov Following the identification of a cellular phenotype, a variety of target identification methods could be utilized. nih.govnih.govfrontiersin.org These include affinity chromatography coupled with mass spectrometry, and computational methods that predict targets based on structural similarity to known ligands. nih.govfrontiersin.org

Once a primary target is identified, further in vitro studies would be necessary to validate this interaction and understand its downstream consequences. This would involve techniques such as Western blotting, qPCR, and reporter gene assays to map the affected signaling pathways. the-scientist.com

Target Identification MethodPrincipleIllustrative Application
Affinity Chromatography Immobilized compound is used to capture binding proteins from cell lysates. nih.govIdentifying the direct protein targets of this compound.
Thermal Shift Assay Measures the change in protein melting temperature upon ligand binding.Validating the interaction between the compound and a putative target.
RNA interference (RNAi) Silencing specific genes to see if it mimics or blocks the effect of the compound. nih.govDetermining if a specific protein is necessary for the compound's biological activity.
Quantitative Proteomics Comparing the proteome of cells treated with and without the compound. nih.govIdentifying changes in protein expression that could indicate the affected pathways.

Integration with High-Throughput Screening Methodologies for Rapid Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. bmglabtech.comchemcopilot.comdrugtargetreview.com Integrating this compound and its future analogs into HTS campaigns could dramatically accelerate the discovery of "hit" compounds with desirable biological activity. bmglabtech.com

Future research should focus on developing and validating robust assays suitable for an HTS format. drugtargetreview.com These could be biochemical assays using purified proteins or cell-based assays that measure a specific cellular response. medchemexpress.com The use of robotics and automated liquid handling would be crucial for efficiently screening a large library of compounds. chemcopilot.com

The vast amount of data generated from HTS necessitates the use of sophisticated data analysis tools and chemoinformatics to identify true hits and eliminate false positives. researchgate.net Promising hits from the primary screen would then be subjected to secondary assays and dose-response studies to confirm their activity and determine their potency. medchemexpress.comnih.gov

HTS Integration StageKey ActivitiesExpected Outcome
Assay Development Creation of a robust and miniaturized assay to measure a specific biological endpoint.An assay suitable for screening a large number of compounds in 384- or 1536-well plates. nih.gov
Library Synthesis Synthesis of a diverse library of analogs based on the this compound scaffold.A collection of compounds for structure-activity relationship studies.
Primary Screening Automated screening of the compound library at a single concentration. nih.govIdentification of initial "hit" compounds that show activity in the assay.
Hit Confirmation & Triage Re-testing of hits and performing dose-response experiments. medchemexpress.comA validated set of lead compounds for further optimization.

Q & A

Q. What are the recommended synthetic pathways for N-(2,3-dimethoxybenzyl)cycloheptanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves reductive amination between 2,3-dimethoxybenzaldehyde and cycloheptanamine, followed by purification via column chromatography. Key optimization steps include:

  • Catalyst Selection : Sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C for 12–24 hours achieves higher yields (80–90%) compared to NaBH4_4 .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Gradient elution (hexane:ethyl acetate, 8:2 to 6:4) removes unreacted aldehydes and amines .

Table 1: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
STAB, DCM, 24h, RT8595
NaBH4_4, MeOH, 12h, RT6088

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) confirms the benzyl proton environment (δ 6.8–7.2 ppm) and cycloheptane integration (δ 1.4–2.1 ppm). 13^{13}C NMR identifies methoxy carbons (δ 56–58 ppm) .
  • FT-IR : Stretching frequencies for N-H (3300–3400 cm1^{-1}) and C-O (1250 cm1^{-1}) validate functional groups .
  • HPLC-MS : Electrospray ionization (ESI+) detects [M+H]+^+ at m/z 264.2 (calc. 263.37 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., cell line viability, receptor density) across labs .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, Ki_i) .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTarget ReceptorIC50_{50} (nM)Reference
N-(2,3-DMB)-2-F-PEA hydrobromideSerotonin 5-HT2A_{2A}120
N-(3,4-DMB)-cyclopentanamineDopamine D2_2450

Q. What computational strategies predict the receptor binding affinity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CNS receptors (e.g., 5-HT2A_{2A}, D2_2). Focus on methoxy group orientation for hydrogen bonding .
  • MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess stability over 100 ns trajectories .
  • QSAR Modeling : Train models with descriptors like LogP and polar surface area to predict blood-brain barrier permeability .

Q. How can researchers design experiments to assess neuropharmacological effects of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Radioligand Binding : Screen against serotonin/dopamine receptors using 3^3H-labeled ligands .
    • Calcium Flux Assays : Measure GPCR activation in HEK293 cells transfected with target receptors .
  • In Vivo Models :
    • Rodent Behavioral Tests : Evaluate locomotor activity (open field) and anxiety (elevated plus maze) .
    • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine) in striatal extracellular fluid .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Quality Control (QC) : Implement in-process checks via TLC at each synthetic step .
  • Standardized Reagents : Use HPLC-grade solvents and amines with ≥98% purity .
  • Scale-Up Protocols : Optimize stirring rate (500–700 rpm) and temperature control (±2°C) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.